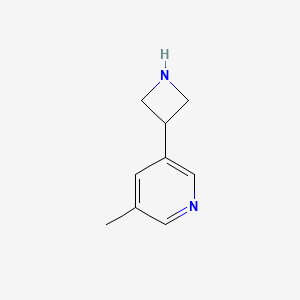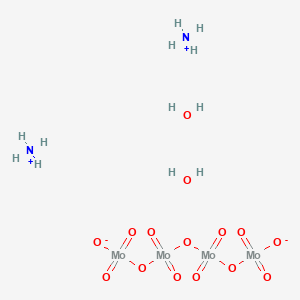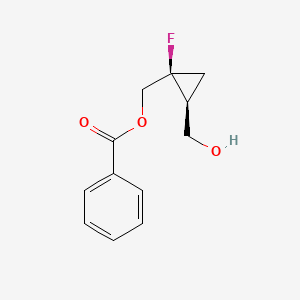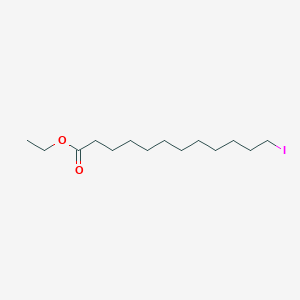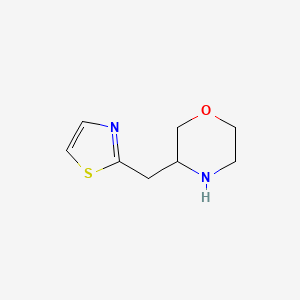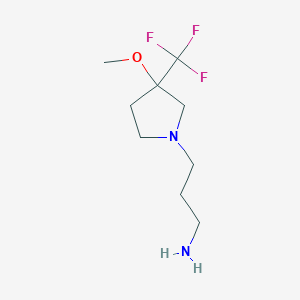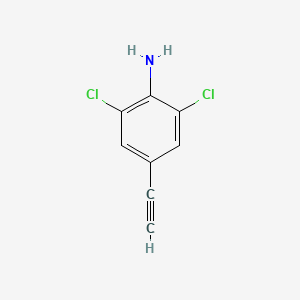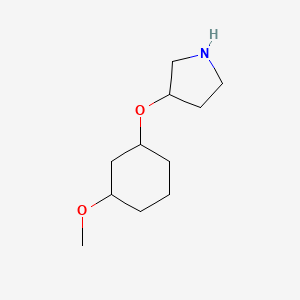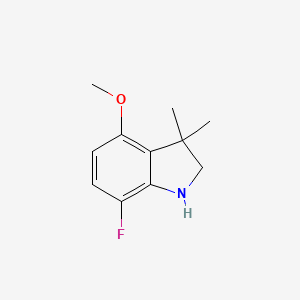
(R)-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple halogen atoms and a pyrrolidine ring makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoro-3-(trifluoromethyl)benzene and ®-pyrrolidine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reactions. Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often employed for deprotonation steps.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing treatments for neurological disorders.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and pyrrolidine ring play a crucial role in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-Chloro-5-fluorophenyl)pyrrolidine
- ®-2-(3-(Trifluoromethyl)phenyl)pyrrolidine
- ®-2-(2-Chloro-3-(trifluoromethyl)phenyl)pyrrolidine
Uniqueness
The presence of both chloro and fluoro substituents along with a trifluoromethyl group makes ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine unique in terms of its electronic and steric properties. These features can significantly influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C11H10ClF4N |
|---|---|
Molecular Weight |
267.65 g/mol |
IUPAC Name |
(2R)-2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H10ClF4N/c12-10-7(9-2-1-3-17-9)4-6(13)5-8(10)11(14,15)16/h4-5,9,17H,1-3H2/t9-/m1/s1 |
InChI Key |
MYHAYFUGSMWNLG-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC(=C2)F)C(F)(F)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


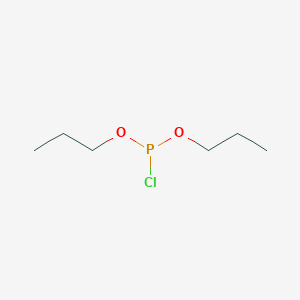
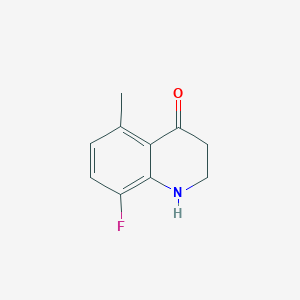
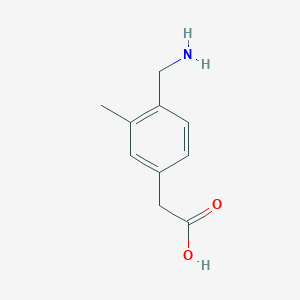
![8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13333948.png)
